Product packaging for Fulvestrant 3-|A-D-Glucuronide(Cat. No.:CAS No. 261506-27-8)

Fulvestrant 3-|A-D-Glucuronide

Cat. No.: B195146
CAS No.: 261506-27-8
M. Wt: 782.9 g/mol
InChI Key: RSOPWVCNVAHMQZ-HMGPPUQISA-N
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Description

Significance of Phase II Metabolism in Drug Disposition

Phase II metabolism represents a critical series of conjugation reactions that render drugs and other foreign compounds (xenobiotics) more water-soluble, facilitating their removal from the body. wikipedia.orgresearchgate.net This process typically follows Phase I metabolism, where enzymes introduce or expose functional groups on the drug molecule. In Phase II, these functional groups are then conjugated with endogenous molecules like glucuronic acid, sulfate (B86663), or glycine. msdmanuals.com

Overview of Fulvestrant (B1683766) Biotransformation Pathways

Fulvestrant undergoes conjugation with both glucuronic acid and sulfate at the 3 and 17 positions of its steroidal nucleus. drugbank.comnih.gov This results in the formation of several metabolites, including Fulvestrant 3-β-D-Glucuronide and Fulvestrant 17-glucuronide. europa.eu Additionally, oxidation of the side chain can lead to the formation of a sulphone metabolite. nih.gov

The table below summarizes the key metabolites of fulvestrant and the enzymes involved in their formation.

MetabolitePosition of ModificationType of Reaction
Fulvestrant 3-β-D-Glucuronide3-positionGlucuronidation
Fulvestrant 17-Glucuronide17-positionGlucuronidation
Fulvestrant 3-Sulfate3-positionSulfation
Fulvestrant 17-Sulfate17-positionSulfation
Fulvestrant 17-Ketone17-positionOxidation
Fulvestrant SulfoneSide ChainOxidation

This table is based on data from multiple sources detailing the biotransformation of fulvestrant. nih.goveuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H55F5O9S B195146 Fulvestrant 3-|A-D-Glucuronide CAS No. 261506-27-8

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(51-35-32(47)30(45)31(46)33(52-35)34(48)49)21-23(25)20-22(29(26)27(36)13-14-28(36)44)10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPWVCNVAHMQZ-HMGPPUQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55F5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454112
Record name Fulvestrant 3-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261506-27-8
Record name Fulvestrant 3-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant 3-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT 3-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB33MP5RCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Formation of Fulvestrant 3 β D Glucuronide

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Glucuronidation

Research has identified several isoforms of the UGT1A family as key players in the glucuronidation of fulvestrant (B1683766). Specifically, UGT1A1, UGT1A3, UGT1A4, and UGT1A8 have been shown to catalyze this reaction. nih.govnih.govoncotarget.com These enzymes are expressed in various tissues, including the liver and gastrointestinal tract, suggesting that the inactivation of fulvestrant can occur both systemically and at its target tissues. nih.govwikigenes.org

Characterization of UGT1A1 Involvement

UGT1A1 is one of the isoforms identified to participate in the glucuronidation of fulvestrant. nih.govnih.govoncotarget.com While it contributes to the formation of Fulvestrant 3-β-D-Glucuronide, its role is considered minor compared to other UGT1A isoforms. researchgate.net Kinetic analyses have shown that UGT1A1 exhibits a lower catalytic efficiency for fulvestrant glucuronidation compared to UGT1A3 and UGT1A4. researchgate.net

Characterization of UGT1A3 Involvement

UGT1A3 is a principal enzyme in the metabolism of fulvestrant, demonstrating high catalytic efficiency in the formation of Fulvestrant 3-β-D-Glucuronide. researchgate.netnih.gov Along with UGT1A4, it is considered a major contributor to the glucuronidation of fulvestrant at the 3-hydroxyl position. researchgate.netfrontiersin.org The high expression of UGT1A3 in the gastrointestinal tract and liver underscores its significant role in the first-pass metabolism and clearance of fulvestrant. nih.govoncotarget.comwikigenes.org

Characterization of UGT1A4 Involvement

UGT1A4 is another key enzyme responsible for the glucuronidation of fulvestrant, exhibiting the highest affinity for the substrate among the tested isoforms. researchgate.netnih.gov It works in concert with UGT1A3 to carry out the majority of fulvestrant glucuronidation at the 3-hydroxyl position. researchgate.netfrontiersin.org Studies have also shown that fulvestrant can upregulate the expression of UGT1A4 in cancer cell lines, which may have implications for drug disposition. nih.govnih.govlktlabs.com The significant expression of UGT1A4 in the gastrointestinal tract further supports its role in the local inactivation of fulvestrant. nih.govoncotarget.comwikigenes.org

Regioselectivity of Glucuronidation on the Fulvestrant Steroid Nucleus

The glucuronidation of fulvestrant exhibits a high degree of regioselectivity, with the reaction preferentially occurring at a specific position on the steroid nucleus. nih.govoncotarget.com

Predominance of 3-Hydroxyl Glucuronidation

The primary site of glucuronidation on the fulvestrant molecule is the 3-hydroxyl group. nih.govnih.govoncotarget.com The formation of Fulvestrant 3-β-D-Glucuronide is the major metabolic pathway catalyzed by the UGT1A isoforms. researchgate.netfrontiersin.org While UGT1A8 can also produce a 17-glucuronide metabolite, this accounts for only a small fraction (5-10%) of the total glucuronidated products. researchgate.netnih.govoncotarget.com This pronounced preference for the 3-position highlights the specific enzymatic interactions that govern the metabolism of fulvestrant.

Formation of 17-Glucuronide Conjugate

While the primary site of fulvestrant glucuronidation is the 3-hydroxyl position, a minor metabolic pathway involves the formation of a 17-glucuronide conjugate. nih.govfrontiersin.orgtandfonline.com The UGT1A8 enzyme is capable of producing fulvestrant-17-glucuronide. researchgate.netfrontiersin.orgresearchgate.net However, this metabolite accounts for a small fraction, estimated to be only 5-10%, of the total fulvestrant glucuronidation. nih.govoncotarget.com Interestingly, studies have shown that UGT1A8 is significantly less efficient in forming the 17-glucuronide compared to the 3-glucuronide of fulvestrant. researchgate.net

Enzyme Kinetics of Fulvestrant Glucuronidation by UGT Isoforms

The efficiency of fulvestrant glucuronidation is determined by the kinetic parameters of the involved UGT isoforms. Several studies have characterized these parameters, providing insights into the specific roles of different enzymes. The glucuronidation of fulvestrant is catalyzed by UGT1A1, UGT1A3, UGT1A4, and UGT1A8. frontiersin.orgresearchgate.netresearchgate.net

The apparent Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzymatic reaction rate is half of its maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate. For fulvestrant glucuronidation, UGT1A4 exhibits the highest affinity with a reported Km value of 0.51 µM. researchgate.net In comparison, UGT1A1 and UGT1A3 have higher Km values of 1.9 µM and 5.6 µM, respectively, indicating a lower affinity for fulvestrant. researchgate.net

The catalytic efficiency, calculated as the ratio of Vmax to Km, is a measure of how efficiently an enzyme converts a substrate into a product. UGT1A3 and UGT1A4 have been identified as having the highest catalytic efficiency for fulvestrant glucuronidation. researchgate.netnih.govresearchgate.net Conversely, UGT1A1 and UGT1A8 are considered poor conjugators of fulvestrant due to their low Vmax values. researchgate.net

Enzyme Kinetics of Fulvestrant Glucuronidation by UGT Isoforms
UGT IsoformApparent Km (µM)Relative Catalytic Efficiency (Vmax/Km)
UGT1A11.9Low
UGT1A35.6High
UGT1A40.51High
UGT1A8-Low

Regulation of UGT Enzyme Expression and Activity by Fulvestrant

Fulvestrant not only acts as a substrate for UGT enzymes but can also regulate their expression, potentially influencing its own metabolism and that of other co-administered drugs.

Studies have demonstrated that fulvestrant can upregulate the expression of UGT1A4 in cellular models. nih.govpharmgkb.orgaacrjournals.org In both MCF7 breast cancer cells and HepG2 liver cells, fulvestrant treatment led to a significant increase in UGT1A4 mRNA and protein levels. nih.gov This upregulation was found to be both time- and concentration-dependent. nih.govpharmgkb.org Specifically, in MCF7 cells, UGT1A4 mRNA expression peaked at over 2.5-fold after 72 hours of treatment with 10 nM fulvestrant. nih.gov In HepG2 cells, the peak was over 3.5-fold at 48 hours. nih.gov This induction of UGT1A4 by fulvestrant has been shown to have a functional effect, as it correlates with increased glucuronidation of anastrozole, another UGT1A4 substrate. nih.gov

Upregulation of UGT1A4 Expression by Fulvestrant
Cell LineFold Increase in UGT1A4 mRNATime to Peak Expression (hours)Fulvestrant Concentration
MCF7>2.57210 nM
HepG2>3.54810 nM

Mechanistic Pathways of UGT1A4 Upregulation (ERα and c-Myb pathways)

Fulvestrant has been shown to induce the expression of the UGT1A4 enzyme, a process known as upregulation. nih.govnih.gov This induction is significant as it can affect the metabolism and disposition of fulvestrant itself and other drugs that are substrates for UGT1A4. nih.gov The upregulation of UGT1A4 by fulvestrant is mediated through pathways involving the Estrogen Receptor α (ERα) and the transcription factor c-Myb. nih.govoaepublish.com

Studies conducted in ERα-positive breast cancer (MCF7) and liver cancer (HepG2) cell lines demonstrated that fulvestrant treatment leads to a significant increase in UGT1A4 expression, with a more than 2.5-fold increase in MCF7 cells and a more than 3.5-fold increase in HepG2 cells. nih.govnih.gov This upregulation was observed to be dependent on both time and concentration. nih.gov The critical role of ERα in this process was confirmed when silencing the ERα gene with siRNA inhibited the fulvestrant-induced upregulation of UGT1A4. nih.govnih.gov While there is a correlation with ERα mRNA levels, the lack of correlation with ERα protein levels suggests that other co-regulatory mechanisms are also at play. nih.gov

The transcription factor c-Myb has been identified as another key player in this regulatory pathway. nih.govoaepublish.com In silico analysis suggested that genetic variations in the UGT1A4 promoter could affect the binding capacity of c-Myb. nih.govnih.gov This was further investigated using luciferase activity assays in MCF7 cells, which express c-Myb. The results showed that silencing the c-Myb gene completely abolished the upregulation of UGT1A4 by fulvestrant in promoters with the common genotype. nih.govresearchgate.net This indicates that c-Myb is essential for the fulvestrant-induced activity of the UGT1A4 promoter. nih.gov Therefore, the data suggests that fulvestrant's ability to induce UGT1A4 expression is mediated through a combination of ERα and c-Myb pathways. nih.gov

Influence of Genetic Variations (Single Nucleotide Polymorphisms) in UGT1A4 Promoter on Basal Activity and Induction

Interindividual variability in drug metabolism is often linked to genetic variations, such as single nucleotide polymorphisms (SNPs), within the genes encoding metabolic enzymes. nih.gov The UGT1A4 gene is known to be polymorphic, with several identified SNPs in its promoter region that can alter its activity. nih.govresearchgate.net

Research has focused on specific SNPs located upstream of the UGT1A4 start codon, including those at positions -163, -217, and -219. nih.govresearchgate.net Studies have revealed that genetic variants in the UGT1A4 promoter, specifically -163A, -217G, and -219T, can reduce the basal activity of the UGT1A4 enzyme by 40-60%. nih.govnih.gov In reporter gene experiments, UGT1A4 transcription following fulvestrant treatment was significantly lower in constructs with the -163A or -219T variant genotypes compared to those with the common -163G or -219C genotypes in both MCF7 and HepG2 cells. nih.govresearchgate.net

These SNPs appear to influence the fulvestrant-induced upregulation of UGT1A4. nih.gov The promoter with the common alleles (-163G, -217T, and -219C) supports full activity, while the presence of variant alleles diminishes this activity. nih.gov The effect of c-Myb on fulvestrant-induced UGT1A4 promoter activity is observed with the common alleles, but this effect is inhibited by variations in the promoter. nih.gov These findings indicate that SNPs in the UGT1A4 promoter can significantly affect both the baseline glucuronidation rates and the induction response to drugs like fulvestrant, contributing to variability in drug disposition. nih.govnih.gov

Table 1: Effect of UGT1A4 Promoter SNPs on Basal and Fulvestrant-Induced Activity

SNP LocationVariant AlleleEffect on Basal UGT1A4 ActivityImpact on Fulvestrant-Induced UprisingReference
-163G > AReduced basal activity by 40-60% (in combination with other variants)Reduces transcriptional activity after fulvestrant treatment compared to common allele nih.govnih.govpharmgkb.org
-217T > GReduced basal activity by 40-60% (in combination with other variants)Showed a statistically significant increase in UGT1A4 expression in HepG2 cells nih.govnih.gov
-219C > TReduced basal activity by 40-60% (in combination with other variants)Reduces transcriptional activity after fulvestrant treatment compared to common allele nih.govnih.govpharmgkb.org

Comparative Analysis of Fulvestrant Glucuronidation with Endogenous Steroids and Other Xenobiotics

The metabolism of fulvestrant via glucuronidation occurs through pathways analogous to those for endogenous steroids. drugbank.comeuropa.eusandoz.comoncologynewscentral.com UGT1A enzymes, particularly UGT1A3 and UGT1A4, are responsible for the glucuronidation of fulvestrant, primarily at the 3-hydroxyl position. researchgate.net UGT1A1 and UGT1A8 also contribute, but to a lesser extent. researchgate.net

A comparative kinetic analysis of fulvestrant and the endogenous steroid estradiol (B170435) reveals significant differences in their glucuronidation by various UGT1A isoforms. researchgate.net UGT1A4 demonstrates a high affinity and efficiency for fulvestrant glucuronidation but does not conjugate estradiol. researchgate.net In contrast, UGT1A3 conjugates both molecules, but has a 6-fold lower affinity for the 3-hydroxy position of estradiol compared to fulvestrant. researchgate.net The catalytic efficiency (Vmax/Km) of UGT1A3 for fulvestrant is over 300 times higher than for estradiol-3-glucuronide formation. researchgate.net This highlights the high specificity of UGT1A4 for fulvestrant and the preferential metabolism of fulvestrant by UGT1A3 over estradiol. researchgate.net

When compared to other xenobiotics, the glucuronidation of fulvestrant shares pathways with several other drugs. UGT1A4 is a key enzyme in the metabolism of the aromatase inhibitor anastrozole, the mood stabilizer lamotrigine, and the selective estrogen receptor modulator tamoxifen. nih.govnih.govgenesight.com Given that fulvestrant can induce UGT1A4 expression, there is a potential for clinically significant drug-drug interactions. nih.govnih.gov For instance, the fulvestrant-mediated upregulation of UGT1A4 could enhance the clearance of co-administered drugs like anastrozole, potentially affecting their efficacy. nih.govscispace.comsciforschenonline.org The variability in UGT1A4 activity due to genetic polymorphisms further complicates these interactions, as individuals with certain genotypes may metabolize these drugs at different rates. nih.govgenesight.com

Table 2: Comparative Kinetic Parameters for Fulvestrant and Estradiol Glucuronidation by UGT1A Isoforms

UGT IsoformSubstrateKm (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km) (µl/min/mg)Reference
UGT1A1Fulvestrant-3G1.915.78.26 researchgate.net
Estradiol-3G2.21.30.59 researchgate.net
UGT1A3Fulvestrant-3G5.6218.739.06 researchgate.net
Estradiol-3G33.04.10.125 researchgate.net
UGT1A4Fulvestrant-3G0.5119.838.82 researchgate.net
EstradiolNo conjugation observed researchgate.net
UGT1A8Fulvestrant-3G39.031.10.8 researchgate.net
Fulvestrant-17G110.02.90.026 researchgate.net
Estradiol-3G1.90.30.16 researchgate.net

Disposition and Biological Fate of Fulvestrant 3 β D Glucuronide

Role in Overall Drug Clearance and Elimination Pathways

Fulvestrant (B1683766) is primarily cleared from the body through metabolism, with the resulting metabolites, including Fulvestrant 3-β-D-Glucuronide, being excreted mainly through the feces. europa.eudrugbank.comnih.gov Renal elimination of fulvestrant and its metabolites is negligible, accounting for less than 1% of the total excretion. fda.govdrugbank.com The high clearance rate of fulvestrant (11 ± 1.7 ml/min/kg) suggests that it is a drug with a high hepatic extraction ratio, meaning a significant portion of the drug is removed from the blood as it passes through the liver. europa.eueuropa.eu

The formation of Fulvestrant 3-β-D-Glucuronide is a key component of this clearance process. nih.gov Glucuronide conjugates are generally more water-soluble than the parent compound, which facilitates their elimination via biliary excretion into the feces. frontiersin.org While fulvestrant itself is the main component found in plasma, its metabolites, including the 3-glucuronide, are major constituents of the material excreted in feces. europa.eunih.gov The metabolism of fulvestrant is complex, with at least 15 different components identified in feces after intravenous administration. europa.eu

The table below summarizes the key pharmacokinetic parameters of fulvestrant, highlighting its clearance and elimination characteristics.

ParameterValueReference
Primary Route of Elimination Metabolism europa.eueuropa.eu
Primary Route of Excretion Feces (~90%) fda.govdrugbank.comnih.gov
Renal Excretion < 1% fda.govdrugbank.com
Clearance 11 ± 1.7 ml/min/kg europa.eueuropa.eu
Apparent Volume of Distribution 3 to 5 L/kg fda.goveuropa.eu
Plasma Protein Binding 99% fda.govwikipedia.org
Elimination Half-life (IM injection) 40-50 days wikipedia.orgoncologynewscentral.com

Transport Mechanisms of Glucuronide Conjugates

The distribution and excretion of glucuronide conjugates like Fulvestrant 3-β-D-Glucuronide are highly dependent on transport proteins due to their limited cell membrane permeability. frontiersin.org These transporters are located on the membranes of cells in key organs such as the liver and intestines, facilitating the movement of metabolites into and out of cells. frontiersin.orgnih.gov

Efflux transporters, particularly those from the Multidrug Resistance-Associated Protein (MRP) family, play a crucial role in the excretion of glucuronide conjugates. frontiersin.orgnih.gov MRPs are ATP-dependent pumps that transport a wide range of substances, including drug metabolites, out of cells. nih.govfrontiersin.org

Studies have shown that fulvestrant can induce the expression of several MRPs. Specifically, fulvestrant has been observed to up-regulate MRP1, MRP2, and MRP3 in cancer cell lines. nih.gov This suggests a coordinated action where the drug not only undergoes metabolism to form glucuronides but also enhances the expression of the transporters responsible for their elimination. nih.gov

MRP2 (ABCC2) : This transporter is primarily located on the apical (canalicular) membrane of hepatocytes and is essential for the biliary excretion of many glucuronide conjugates, such as bilirubin (B190676) glucuronides. frontiersin.orgresearchgate.netnih.gov Given its role in transporting glucuronidated compounds into the bile, MRP2 is likely involved in the fecal elimination of Fulvestrant 3-β-D-Glucuronide. researchgate.net

MRP3 (ABCC3) : Found on the basolateral membrane of hepatocytes, MRP3 transports glucuronide conjugates from the liver back into the bloodstream, from where they can be eliminated by the kidneys or taken up by other tissues. frontiersin.orgresearchgate.netnih.gov Fulvestrant has been shown to cause a significant up-regulation of MRP3. nih.gov

MRP1 (ABCC1) : This transporter is more ubiquitously expressed and is also involved in the efflux of a variety of conjugated compounds. frontiersin.org Fulvestrant treatment has led to an up-regulation of MRP1 in MCF7 breast cancer cells. nih.gov

The coordinated induction of UGT enzymes and MRP transporters by fulvestrant points to a comprehensive mechanism for its disposition, ensuring efficient conjugation and subsequent removal of its metabolites. nih.gov

The liver and intestines are the primary sites for the metabolism and transport of fulvestrant and its glucuronides. nih.gov

Liver : As the main site of fulvestrant metabolism, the liver has a high capacity for glucuronidation. nih.govcancercareontario.ca After its formation in hepatocytes, Fulvestrant 3-β-D-Glucuronide can be transported into the bile by apical efflux transporters like MRP2 for elimination in the feces. nih.govresearchgate.net Alternatively, it can be transported back into the sinusoidal blood by basolateral transporters like MRP3. nih.govnih.gov The high hepatic extraction ratio of fulvestrant underscores the efficiency of these hepatic processes. europa.eueuropa.eu

Intestine : The gastrointestinal tract also plays a significant role in the first-pass metabolism of many drugs. nih.gov UGT enzymes, particularly UGT1A3 and UGT1A4 which are highly expressed in the intestine, can glucuronidate fulvestrant, contributing to its low oral bioavailability. nih.gov The resulting Fulvestrant 3-β-D-Glucuronide can then be effluxed into the intestinal lumen by transporters such as MRP2. nih.govfrontiersin.org

Potential for In Vivo Deconjugation and Regeneration of Parent Compound

The excretion of glucuronide conjugates into the bile and intestinal lumen opens up the possibility of enterohepatic recirculation. nih.gov This process involves the deconjugation of the metabolite back to the parent drug by intestinal bacteria, followed by reabsorption of the parent drug into circulation. nih.gov

The deconjugation of glucuronide metabolites is catalyzed by β-glucuronidase enzymes. nih.gov The highest activity of these enzymes is found in the gut, where they are expressed by various bacteria in the intestinal microbiota. nih.gov This bacterial β-glucuronidase activity can cleave the glucuronic acid moiety from Fulvestrant 3-β-D-Glucuronide, regenerating the active parent compound, fulvestrant. nih.gov This reabsorbed fulvestrant can then re-enter the systemic circulation, potentially prolonging its exposure and therapeutic effect. nih.gov The process of biliary excretion of the glucuronide and subsequent deconjugation and reabsorption constitutes enterohepatic recycling. mdpi.com

Impact on Systemic Exposure of the Parent Compound

The formation of Fulvestrant 3-β-D-Glucuronide significantly influences the systemic exposure of the parent drug, fulvestrant. fda.govnih.gov Glucuronidation is a major pathway for the inactivation and clearance of fulvestrant. nih.govnih.gov The rapid conversion to the more polar glucuronide conjugate facilitates its elimination from the body, thereby limiting the systemic exposure and oral bioavailability of fulvestrant. fda.govnih.govmdpi.com

Analytical Methodologies for Characterization and Quantification of Fulvestrant 3 β D Glucuronide

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Fulvestrant (B1683766) 3-β-D-Glucuronide from complex biological matrices such as plasma and urine. The addition of the hydrophilic glucuronide moiety makes the metabolite significantly more polar than the parent compound, Fulvestrant, a property that is exploited in the development of separation methods.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Fulvestrant and its related compounds. nih.gov While specific validated methods exclusively for Fulvestrant 3-β-D-Glucuronide are not extensively detailed in public literature, the principles of method development are well-established based on the analysis of the parent drug and other steroid glucuronides. nih.govresearchgate.net

A typical analytical approach involves reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. To separate the more polar Fulvestrant 3-β-D-Glucuronide, the mobile phase composition would be adjusted to contain a higher proportion of the aqueous component compared to methods optimized for the lipophilic parent drug. Method development would focus on optimizing parameters such as column chemistry (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization), flow rate, and column temperature to achieve optimal resolution between Fulvestrant, its glucuronide conjugate, and other potential metabolites. nih.gov

Validation of an HPLC method for Fulvestrant 3-β-D-Glucuronide would be conducted according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

Table 1: Representative HPLC Parameters for Fulvestrant Analysis (Adaptable for its Glucuronide Metabolite)

ParameterConditionReference
Stationary Phase (Column)Reverse-Phase Cyano Column (4.6 mm x 25 cm, 5 µm)
Mobile PhaseGradient elution with n-hexane and isopropyl alcohol
Flow Rate1.5 mL/min
DetectionPhoto Diode Array (PDA) at 220 nm
Linearity Range (for Fulvestrant)0.5-20 µg/mL nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). researchgate.net This technology provides substantially higher resolution, greater sensitivity, and much faster analysis times. researchgate.netd-nb.info A validated, stability-indicating UPLC method for Fulvestrant has been developed with a run time of just 6 minutes, demonstrating its efficiency. researchgate.net

For the analysis of Fulvestrant 3-β-D-Glucuronide, a UPLC method would offer superior separation from the parent compound and potential isomers, which is crucial for accurate quantification. The enhanced speed is particularly advantageous for high-throughput analysis required in metabolic studies. researchgate.netd-nb.info The fundamental principles of method development mirror those of HPLC, but with adjustments to flow rates and gradient profiles to leverage the high-pressure capabilities of the UPLC system.

Table 2: Example of UPLC Method Parameters for Fulvestrant

ParameterConditionReference
Stationary Phase (Column)ACQUITY UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7-μm) researchgate.net
Mobile PhaseWater:Acetonitrile:Methanol (300:400:300 v/v/v) with 1.0 mL orthophosphoric acid researchgate.net
Flow Rate0.3 mL/min researchgate.net
DetectionPDA-UV at 220.0 nm researchgate.net
Run Time6 minutes researchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing Fulvestrant 3-β-D-Glucuronide in complex biological samples.

LC-MS is the gold standard for drug metabolite profiling due to its high sensitivity and selectivity. nih.govresearchgate.net In a typical LC-MS analysis, Fulvestrant 3-β-D-Glucuronide would be separated from other compounds by HPLC or UPLC and then introduced into the mass spectrometer. The compound would be ionized, commonly using electrospray ionization (ESI), and detected as either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. orientjchem.org

Given the molecular weight of Fulvestrant (606.77 g/mol ) and the glucuronic acid moiety (C₆H₈O₆, nominal mass 176 g/mol ), the expected nominal mass of Fulvestrant 3-β-D-Glucuronide is approximately 782.77 g/mol . An LC-MS system would be used to search for this specific mass-to-charge ratio (m/z) in samples from metabolism studies to confirm the presence of the metabolite. nih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.comijpras.com This capability is crucial for confirming the elemental composition of a metabolite, thereby offering a high degree of confidence in its identification. chromatographyonline.comnih.gov

For Fulvestrant 3-β-D-Glucuronide (molecular formula C₃₈H₅₃F₅O₉S), HRMS can distinguish its exact mass from other potential metabolites or endogenous compounds that may have the same nominal mass. This precision is invaluable for unequivocally identifying metabolites in complex biological matrices without the need for authentic reference standards. ijpras.comnih.gov

Table 3: Theoretical Masses for HRMS Analysis of Fulvestrant 3-β-D-Glucuronide

Compound/IonMolecular FormulaTheoretical Monoisotopic Mass (Da)
FulvestrantC₃₂H₄₇F₅O₃S606.3169
Fulvestrant 3-β-D-GlucuronideC₃₈H₅₃F₅O₉S782.3385
[M-H]⁻ Ion (Deprotonated)C₃₈H₅₂F₅O₉S⁻781.3308
[M+H]⁺ Ion (Protonated)C₃₈H₅₄F₅O₉S⁺783.3463

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the ion of interest (the precursor ion) is selected and fragmented, and the resulting product ions are detected. researchgate.netnih.gov The fragmentation pattern provides a structural fingerprint of the molecule.

Glucuronide conjugates exhibit a characteristic fragmentation pattern in MS/MS analysis. nih.gov The most common fragmentation pathway is the neutral loss of the glucuronic acid moiety, which corresponds to a loss of 176.0321 Da (C₆H₈O₆). nih.gov For Fulvestrant 3-β-D-Glucuronide (precursor ion m/z 781.33 in negative mode), the primary product ion would be the deprotonated Fulvestrant aglycone at m/z 605.30. nih.gov This specific transition (m/z 781.33 → m/z 605.30) can be used in a highly selective and sensitive quantification method known as Multiple Reaction Monitoring (MRM). orientjchem.orgnih.gov

Table 4: Predicted MS/MS Transitions for Fulvestrant 3-β-D-Glucuronide

Ion ModePrecursor Ion (m/z)Predicted Product Ion (m/z)Description
Negative781.33 [M-H]⁻605.30Loss of glucuronic acid moiety (176.03 Da)
Positive783.35 [M+H]⁺607.32Loss of glucuronic acid moiety (176.03 Da)

In Vitro Experimental Models for Metabolite Generation and Study

In vitro experimental models are indispensable for generating and studying drug metabolites like Fulvestrant 3-β-D-Glucuronide in a controlled environment. These systems allow for the investigation of metabolic pathways, the identification of responsible enzymes, and the examination of regulatory mechanisms affecting metabolite formation.

Human liver microsomes (HLMs) are a standard and widely used in vitro tool for studying phase II drug metabolism, including the glucuronidation of fulvestrant. HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a rich complement of drug-metabolizing enzymes, most notably UDP-glucuronosyltransferases (UGTs). helsinki.finih.gov Glucuronidation assays using HLMs are critical for predicting in vivo metabolic clearance.

The general procedure for a glucuronidation assay involves incubating the substrate, fulvestrant, with HLMs in the presence of the essential co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). mdpi.com To ensure maximal enzyme activity, the microsomal membrane is often disrupted to overcome the issue of "latency," where the UGT active site's location within the lumen of the endoplasmic reticulum can limit substrate and co-factor access. helsinki.finih.gov This is commonly achieved by adding pore-forming agents, such as the peptide alamethicin, to the incubation mixture. nih.gov Following incubation at 37°C, the reaction is terminated, and the formation of Fulvestrant 3-β-D-Glucuronide is quantified, typically using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

While human liver microsomes provide a general view of hepatic glucuronidation, they contain a mixture of many UGT isoforms. To identify the specific enzymes responsible for the formation of Fulvestrant 3-β-D-Glucuronide, researchers employ recombinant UGT enzyme systems. nih.govnih.gov These systems involve human UGT enzymes expressed individually in cell lines (e.g., HEK293), from which microsomes containing a single, known UGT isoform are prepared.

Studies using this approach have identified that fulvestrant is glucuronidated by several UGT enzymes of the UGT1A subfamily, namely UGT1A1, UGT1A3, UGT1A4, and UGT1A8. nih.govnih.gov These enzymes catalyze the conjugation of glucuronic acid primarily at the 3-hydroxyl position of the fulvestrant molecule to form Fulvestrant 3-β-D-Glucuronide. nih.govresearchgate.net Kinetic analyses have been performed to determine the efficiency of each of these isoforms in catalyzing the reaction. The data reveal that while several enzymes can form the metabolite, UGT1A3 and UGT1A4 display the highest catalytic efficiency for fulvestrant glucuronidation. researchgate.net UGT1A4, in particular, shows the highest binding affinity for fulvestrant, as indicated by its low Kₘ value. researchgate.net

Table 1: Kinetic Parameters for Fulvestrant Glucuronidation by Recombinant Human UGT Isoforms
UGT IsoformApparent Kₘ (µM)Vₘₐₓ (pmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)
UGT1A11.910.35.4
UGT1A35.6106.018.9
UGT1A40.5111.322.2
UGT1A8 (3-Glucuronide)N/ALowLow

Data derived from kinetic analyses of recombinant UGT enzymes. researchgate.net N/A indicates data was not available or could not be accurately determined under the experimental conditions.

Beyond identifying metabolic pathways, it is crucial to understand how they are regulated. Human cell lines, such as the breast cancer cell line MCF7 and the liver cancer cell line HepG2, are valuable models for studying the regulation of drug-metabolizing enzymes in a cellular context. nih.gov These cells can be used to investigate how drugs or other factors influence the expression of UGT enzymes, thereby affecting the rate of metabolite formation.

Research has shown that fulvestrant itself can influence its own metabolism by upregulating the expression of UGT1A4. nih.gov In studies using both MCF7 and HepG2 cells, treatment with fulvestrant led to a significant, time- and concentration-dependent increase in UGT1A4 mRNA expression. nih.gov This upregulation was found to be mediated through the estrogen receptor α (ERα). nih.gov This finding suggests a potential feedback mechanism where the presence of fulvestrant can enhance the expression of a key enzyme responsible for its own glucuronidation and subsequent elimination. nih.gov Furthermore, microsomes can be isolated from these treated cell lines to conduct enzymatic assays, directly linking the observed changes in gene expression to functional alterations in metabolic activity. nih.gov

Table 2: Upregulation of UGT1A4 mRNA Expression by Fulvestrant in Human Cell Lines
Cell LineFold Upregulation of UGT1A4
MCF7 (Breast Cancer)>2.5-fold
HepG2 (Liver Cancer)>3.5-fold

Data reflect the increase in UGT1A4 mRNA levels in response to fulvestrant treatment. nih.gov

Biological and Pharmacological Implications of Fulvestrant 3 β D Glucuronide

Investigation of Metabolite Bioactivity and Receptor Interactions

Fulvestrant (B1683766) 3-β-D-glucuronide is recognized as a metabolite of fulvestrant. immunomart.commedchemexpress.commedchemexpress.commedchemexpress.com The formation of glucuronide and sulfate (B86663) conjugates is a primary metabolic route for fulvestrant. immunomart.commedchemexpress.commedchemexpress.eumedchemexpress.com

In vitro studies have been conducted to determine the pharmacological activity of fulvestrant's metabolites. These investigations have shown that the identified metabolites, including the glucuronide conjugates, possess no estrogenic activity. nih.gov

Influence on the Overall Pharmacological Profile of Fulvestrant through Metabolic Pathways

The metabolism of fulvestrant is complex, involving several biotransformation pathways analogous to those of endogenous steroids. drugbank.comeuropa.eu These pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate at the 2, 3, and 17 positions of the steroid nucleus. drugbank.com

Glucuronidation is a significant metabolic pathway for fulvestrant. researchgate.netresearchgate.net The primary enzymes responsible for the glucuronidation of fulvestrant are from the UGT1A family, specifically UGT1A1, UGT1A3, UGT1A4, and UGT1A8. researchgate.netresearchgate.netnih.gov The main site of glucuronidation is the 3-hydroxyl position, catalyzed predominantly by UGT1A3 and UGT1A4. researchgate.net UGT1A1 and UGT1A8 also contribute to a lesser extent. researchgate.net A smaller portion, about 5-10%, of fulvestrant is converted to fulvestrant-17-glucuronide by the UGT1A8 enzyme. researchgate.net The high expression of UGT1A3 and UGT1A4 in the gastrointestinal tract and liver suggests that fulvestrant can be inactivated in these tissues. researchgate.netnih.gov

UGT EnzymeRole in Fulvestrant GlucuronidationPrimary Site of Action
UGT1A1Minor role in glucuronidation at the 3-hydroxyl position. researchgate.netresearchgate.netnih.gov-
UGT1A3Major enzyme for glucuronidation at the 3-hydroxyl position. researchgate.netresearchgate.netnih.govGastrointestinal tract, Liver. nih.gov
UGT1A4Major enzyme for glucuronidation at the 3-hydroxyl position. researchgate.netresearchgate.netnih.govGastrointestinal tract, Liver. nih.gov
UGT1A8Minor role in glucuronidation at the 3-hydroxyl position; also forms fulvestrant-17-glucuronide. researchgate.netresearchgate.netnih.gov-

Interplay with Other Drug Metabolizing Enzymes and Transporters

The disposition of fulvestrant and its metabolites is not only governed by metabolic enzymes but also by drug transporters. nih.gov There is a coordinated action between Phase II enzymes and their transport systems. nih.gov

Fulvestrant has been shown to upregulate the expression of Multidrug Resistance-Associated Proteins (MRPs). nih.gov Specifically, studies have demonstrated an upregulation of MRP1, MRP2, and MRP3 in cancer cell lines following treatment with fulvestrant. nih.gov This suggests a coordinated induction of UGT1A4 and these MRPs by fulvestrant. nih.gov MRPs function as export pumps for glucuronide conjugates. nih.gov The coordinated induction of both the metabolizing enzyme (UGT1A4) and the efflux transporters (MRPs) suggests a concerted mechanism for the disposition of fulvestrant and its glucuronidated metabolites. nih.govsciforschenonline.org

MRP TransporterFold Upregulation by Fulvestrant (Cell Line)
MRP14-fold (MCF7). nih.gov
MRP21.5-fold (MCF7), 3.5-fold (HepG2). nih.gov
MRP35.5-fold (MCF7), 4.5-fold (HepG2). nih.gov

The induction of UGT1A4 and MRPs by fulvestrant has potential implications for drug-drug interactions. nih.gov Co-administration of fulvestrant with other drugs that are substrates for UGT1A4 could lead to altered metabolism and disposition of those drugs. nih.gov For example, fulvestrant-induced upregulation of UGT1A4 has been shown to increase the glucuronidation of anastrozole, another drug used in breast cancer treatment. nih.gov This highlights the clinical significance of understanding the interplay between fulvestrant, UGT enzymes, and MRP transporters, as it can affect the efficacy and safety of co-administered therapies. nih.gov

Computational and In Silico Approaches in Glucuronidation Research.annualreviews.orgnih.gov

The study of drug metabolism, particularly the glucuronidation pathway catalyzed by UDP-glucuronosyltransferases (UGTs), has increasingly incorporated computational and in silico methods. annualreviews.org These approaches offer a cost-effective and rapid alternative to traditional in vitro experiments, which can be time-consuming and resource-intensive. nih.govnih.gov Computational models are pivotal in modern drug discovery for predicting the metabolic fate of new chemical entities, helping to identify compounds with desirable pharmacokinetic properties early in the development process. annualreviews.org While in vitro–in vivo correlations have been successfully applied to metabolism by Cytochrome P450 (CYP) enzymes, predicting the outcomes of glucuronidation has proven more complex, underscoring the need for robust computational tools. annualreviews.orgnih.gov

The UGT superfamily is responsible for the metabolism of a vast number of drugs, including the anti-estrogen agent Fulvestrant. nih.govphysiology.org Fulvestrant is metabolized into several forms, including Fulvestrant 3-β-D-Glucuronide, primarily through the action of UGT enzymes such as UGT1A1, UGT1A3, UGT1A4, and UGT1A8. nih.govnih.gov Understanding the specifics of these interactions and predicting the metabolic pathway is crucial. In silico techniques, ranging from molecular dynamics simulations to predictive quantitative structure-activity relationship (QSAR) models, are being developed and refined to provide qualitative and quantitative predictions of drug glucuronidation. annualreviews.orgnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between enzymes and their substrates at an atomic level. mdpi.com These methods are instrumental in elucidating the mechanisms that govern substrate recognition and binding specificity, which are key to understanding the glucuronidation of compounds like Fulvestrant.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic nature of biological macromolecules, capturing the movements and conformational changes of both the enzyme and the substrate over time. mdpi.comnih.gov In the context of glucuronidation, MD simulations can reveal how a UGT enzyme's active site accommodates a substrate. For instance, studies on the related sulfotransferase (SULT) enzymes, which also metabolize Fulvestrant, have used MD simulations to explore the extended conformational space of the enzyme when bound to its cofactor, demonstrating that significant conformational changes can occur to accommodate large substrates like Fulvestrant. researchgate.net Similar principles apply to UGT enzymes, where simulations can help understand how the flexible active site recognizes and orients substrates for the glucuronidation reaction.

Molecular Docking: This technique predicts the preferred orientation (pose) of a substrate when it binds to the active site of an enzyme to form a stable complex. explorationpub.comfrontiersin.org The output of a docking simulation includes a score that estimates the binding affinity between the enzyme and the substrate. frontiersin.org For Fulvestrant, docking studies would involve placing the molecule into the active sites of various UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4) to predict binding modes. The results can explain why certain isoforms have a higher affinity or catalytic efficiency for Fulvestrant and why glucuronidation occurs predominantly at the 3-hydroxyl position to form Fulvestrant 3-β-D-Glucuronide. nih.govnih.gov Docking studies on other estrogenic compounds and UGTs have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex, providing a reliable framework for interpreting experimental findings. frontiersin.org

Computational TechniqueApplication in Glucuronidation ResearchKey Insights Gained
Molecular Docking Predicts the binding pose and affinity of a substrate (e.g., Fulvestrant) within the active site of a UGT enzyme. frontiersin.org- Identification of key amino acid residues involved in substrate binding.- Rationale for substrate specificity and regioselectivity (e.g., why the 3-OH position of Fulvestrant is favored). nih.gov- Estimation of binding energy to rank potential substrates. frontiersin.org
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior and conformational flexibility of the enzyme-substrate complex. mdpi.comnih.gov- Understanding of the dynamic changes in the UGT active site upon substrate binding. researchgate.net- Elucidation of the mechanism of substrate entry and product release.- Characterization of the role of the enzyme's flexibility in accommodating diverse substrates.

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of in silico toxicology and metabolism prediction. nih.govepa.gov These models aim to establish a mathematical relationship between the chemical structure of a compound and its metabolic fate, such as its likelihood of undergoing glucuronidation.

QSAR Models for UGT Substrates: In recent years, numerous 2D and 3D-QSAR models have been developed for specific UGT isoforms, including UGT1A1, UGT1A4, UGT1A9, and UGT2B7, which are all relevant in drug metabolism. nih.govoptibrium.comtandfonline.com These models are trained on datasets of known UGT substrates and non-substrates to learn the structural and physicochemical features that determine whether a compound will be metabolized. For a new compound like Fulvestrant, these models can predict its potential as a UGT substrate. The models often exhibit good predictive power, with high accuracy in distinguishing substrates from non-substrates. nih.govnih.gov

Site of Metabolism (SOM) Prediction: Beyond identifying substrates, a critical challenge is predicting the exact site on the molecule where glucuronidation will occur (the Site of Metabolism, or SOM). oup.com Advanced computational frameworks, sometimes utilizing machine learning and graph neural networks, have been developed specifically for this purpose. nih.gov These models analyze various molecular descriptors for each potential reaction site on a substrate, such as atomic reactivity and bonding strength, to predict the most likely SOM. oup.com For Fulvestrant, such models would be used to confirm that the 3-hydroxyl group is the primary site for glucuronidation over the 17-hydroxyl group. Studies have reported high accuracy for these SOM prediction models, often correctly identifying the primary metabolic site in the vast majority of cases. nih.govoup.com

The table below summarizes the performance of several predictive models developed for UGT-mediated metabolism.

Model TypeUGT Isoform(s)Predictive GoalReported Performance MetricsReference(s)
Consensus Model (ML & GNN) General UGTsSubstrate PredictionAccuracy on test set: 0.851 nih.gov
Weisfeiler-Lehman Network (WLN) General UGTsSite of Metabolism (SOM) PredictionTop-1 Accuracy on test set: 0.898 nih.gov
3D-QSAR (CoMFA) UGT1A9Substrate Selectivityq² = 0.548, r² = 0.949, r²pred = 0.775 nih.gov
3D-QSAR (CoMSIA) UGT1A9Substrate Selectivityq² = 0.579, r² = 0.876, r²pred = 0.700 nih.gov
Pharmacophore-based 3D-QSAR UGT2B7Substrate Binding (Km)r² = 0.736; predicted Km for 14/17 test substrates within one log unit tandfonline.comnih.gov
VolSurf-based 3D-QSAR UGT2B7Substrate Binding (Km)r² = 0.866, q² = 0.728; predicted Km for all test substrates within one log unit tandfonline.comnih.gov

ML: Machine Learning; GNN: Graph Neural Network; CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient.

These in silico tools are continuously evolving, with the integration of more sophisticated algorithms and larger, more diverse datasets. oup.com Their application in glucuronidation research is crucial for optimizing drug design, predicting drug-drug interactions, and better understanding the disposition of metabolites like Fulvestrant 3-β-D-Glucuronide. annualreviews.orgoup.com

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Isotopic Labeling and Metabolite Synthesis

The synthesis of fulvestrant (B1683766) and its metabolites, including Fulvestrant 3-β-A-D-Glucuronide, is a multi-stage process. europa.eu To facilitate more precise and detailed metabolic studies, advanced synthetic strategies are being explored. A key area of development is isotopic labeling. The synthesis of isotopically labeled fulvestrant, such as Fulvestrant-d3 and Fulvestrant-d5, provides invaluable tools for pharmacokinetic and metabolic research. medchemexpress.commedchemexpress.com These labeled compounds act as internal standards in mass spectrometry-based quantification, allowing for highly accurate measurements of the parent drug and its metabolites in biological samples.

Furthermore, the development of methods for labeling fulvestrant with radioisotopes, such as iodine-131 (B157037) (¹³¹I), opens up new avenues for targeted radiotherapy. spandidos-publications.com The synthesis of ¹³¹I-fulvestrant has been achieved using methods like the chloramine (B81541) T method. spandidos-publications.com Such radiolabeled compounds not only serve as tracers in metabolic studies but also hold potential as therapeutic agents, combining the endocrine effects of fulvestrant with the cytotoxic effects of radiation. spandidos-publications.com

Future research will likely focus on refining these synthetic and labeling techniques to improve yields, purity, and the specific activity of the labeled compounds. These advancements will be crucial for conducting highly sensitive and specific studies to trace the metabolic fate of fulvestrant and accurately quantify the formation of Fulvestrant 3-β-A-D-Glucuronide.

Comprehensive Omics-Based Approaches to Elucidate Glucuronidation Networks

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the complex network of fulvestrant glucuronidation. nih.gov By integrating data from these different platforms, researchers can move beyond studying single enzymes to mapping the entire network of genes, proteins, and metabolites that influence the formation of Fulvestrant 3-β-A-D-Glucuronide. nih.govbiorxiv.org

Transcriptomic studies, for instance, can reveal how fulvestrant treatment alters the expression of genes encoding for UDP-glucuronosyltransferase (UGT) enzymes, the primary catalysts of glucuronidation. nih.gov It has been shown that fulvestrant can upregulate the expression of UGT1A4. nih.gov Combining transcriptomics with metabolomics allows for the correlation of gene expression changes with alterations in the levels of specific metabolites, providing a more complete picture of the metabolic response to the drug. nih.govresearchgate.netmdpi.com

Proteomic analyses can identify and quantify the levels of UGT enzymes and other proteins involved in drug metabolism and transport, offering insights into the cellular machinery responsible for fulvestrant glucuronidation. nih.gov Integrating multi-omics data can help to build comprehensive models of fulvestrant metabolism, identifying key nodes in the glucuronidation network and potential biomarkers for treatment response or resistance. biorxiv.orgdovepress.com

A study combining metabolomics and transcriptomics in breast cancer cells treated with fulvestrant and palbociclib (B1678290) revealed significant alterations in central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net Such studies highlight the power of omics approaches to uncover novel mechanisms of drug action and resistance. Future research will likely involve more sophisticated multi-omics studies to create a detailed and dynamic map of the fulvestrant glucuronidation network. omicsdi.org

Development of Translational Research Models for Metabolite Studies

To bridge the gap between preclinical findings and clinical reality, the development of robust translational research models is essential. These models are critical for studying the metabolism of fulvestrant and the biological activity of its metabolites, including Fulvestrant 3-β-A-D-Glucuronide, in a context that more closely mimics human physiology.

In Vitro Models: Human liver microsomes and recombinant UGT enzymes are foundational in vitro tools for studying the kinetics of fulvestrant glucuronidation. nih.govresearchgate.net These systems have been instrumental in identifying the specific UGT isoforms involved, such as UGT1A1, UGT1A3, UGT1A4, and UGT1A8. nih.govresearchgate.net Cell lines, such as the human breast cancer cell line MCF-7 and the liver cancer cell line HepG2, provide a more complex cellular environment to study the regulation of UGT expression and activity by fulvestrant. nih.gov More advanced in vitro models, like 3D cell cultures and organoids, are emerging as powerful tools that can better replicate the tissue architecture and microenvironment of tumors and metabolic organs. nih.gov A novel system of tissue-specific extracellular matrix hydrogels is being used to study site-specific metabolic changes in metastatic breast cancer cells. aacrjournals.org

In Vivo Models: Animal models, particularly rats and dogs, have been used to investigate the in vivo metabolism and excretion of fulvestrant. nih.gov Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are becoming increasingly important for translational cancer research. aacrjournals.org These models can help to study the efficacy of fulvestrant in a setting that reflects the heterogeneity of human tumors and to investigate the role of metabolites in treatment response and resistance.

Future efforts will focus on refining these models to enhance their predictive value. This includes the development of humanized mouse models with human liver cells to better simulate human drug metabolism and the use of advanced imaging techniques to visualize drug distribution and metabolism in real-time.

Exploration of Inter-individual Variability in Glucuronidation and its Determinants

A significant challenge in cancer therapy is the substantial inter-individual variability in drug response and toxicity. In the context of fulvestrant, this variability can be partly attributed to differences in its metabolism, particularly glucuronidation. Understanding the factors that contribute to this variability is a key area of future research.

Genetic Determinants: Pharmacogenetics plays a crucial role in determining an individual's capacity to metabolize drugs. Genetic variations, such as single nucleotide polymorphisms (SNPs), in the genes encoding UGT enzymes can lead to altered enzyme activity and, consequently, variable rates of fulvestrant glucuronidation. nih.gov For example, SNPs in the UGT1A4 gene have been associated with inter-individual variability in the glucuronidation of other drugs and may also affect fulvestrant metabolism. nih.gov Studies have also shown that genetic variations in sulfotransferase enzymes (SULTs), such as SULT1A1, contribute to variability in fulvestrant sulfation, another important metabolic pathway. nih.govtandfonline.com Future research will involve genome-wide association studies (GWAS) and targeted sequencing to identify novel genetic variants that influence fulvestrant glucuronidation and to develop genetic biomarkers for predicting treatment outcomes. nih.govnih.gov

Non-Genetic Determinants: Besides genetics, a range of non-genetic factors can also influence glucuronidation. These include age, sex, co-morbidities, and co-administration of other drugs that can induce or inhibit UGT enzymes. sciforschenonline.org For instance, fulvestrant itself has been shown to induce the expression of UGT1A4, which could affect the metabolism of co-administered drugs that are substrates for this enzyme, such as anastrozole. nih.govnih.govresearchgate.net The tumor microenvironment can also influence drug metabolism. aacrjournals.org

A deeper understanding of these determinants will be critical for developing personalized treatment strategies. By identifying patients with specific genetic profiles or other factors that may lead to altered fulvestrant metabolism, clinicians could potentially tailor treatment to optimize efficacy and minimize adverse effects.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Fulvestrant 3-β-D-Glucuronide in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibration curves should span physiologically relevant concentrations (0.1–1000 ng/mL), with validation per FDA bioanalytical guidelines (precision ≤15%, accuracy 85–115%) .
  • Critical Step : Confirm glucuronide stability under extraction conditions (e.g., pH, temperature) to avoid hydrolysis artifacts.

Q. How is Fulvestrant 3-β-D-Glucuronide synthesized for use as a reference standard?

  • Synthesis : Employ enzymatic glucuronidation using human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, UGT1A3) under optimized pH (7.4) and cofactor conditions (UDPGA). Purify via semi-preparative HPLC with a C18 column and confirm structure via NMR (¹H, ¹³C) and high-resolution MS .
  • Validation : Compare retention times and fragmentation patterns to in vivo-derived metabolites to ensure biological relevance .

Q. What structural confirmation techniques are essential to distinguish Fulvestrant 3-β-D-Glucuronide from positional isomers?

  • Approach : Use nuclear Overhauser effect spectroscopy (NOESY) to confirm the glucuronide’s attachment at the 3-O position. Pair with enzymatic hydrolysis (β-glucuronidase) and LC-MS to verify metabolite identity .

Advanced Research Questions

Q. How do inter-individual variations in UGT enzyme activity impact Fulvestrant 3-β-D-Glucuronide formation kinetics?

  • Experimental Design :

Screen HLMs from diverse donors for UGT1A1/1A3 activity using probe substrates (e.g., estradiol).

Correlative analysis: Measure glucuronidation rates (Vmax, Km) via Michaelis-Menten kinetics and stratify by UGT genotype (e.g., UGT1A1*28 polymorphism) .

  • Data Contradictions : Discrepancies may arise from overlapping substrate specificity of UGT isoforms or inhibitory effects of Fulvestrant’s parent compound .

Q. What experimental controls are critical when evaluating Fulvestrant 3-β-D-Glucuronide’s role in drug resistance?

  • Controls :

  • Include β-glucuronidase-treated samples to confirm metabolite contribution to cytotoxicity assays.
  • Use CRISPR-edited UGT knockout cell lines to isolate glucuronidation-dependent mechanisms.
    • Pitfalls : False positives may occur due to nonspecific hydrolysis or off-target effects of inhibitors .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of Fulvestrant 3-β-D-Glucuronide’s pharmacokinetics?

  • Modeling Framework :

Incorporate hepatic clearance (CLh) from HLMs and scaling factors (e.g., microsomal protein per gram of liver).

Validate against clinical plasma concentration-time profiles using nonlinear mixed-effects modeling (e.g., NONMEM).

  • Challenges : Overestimation of systemic exposure due to enterohepatic recirculation or tissue-specific transporters .

Q. What strategies resolve contradictory data on Fulvestrant 3-β-D-Glucuronide’s plasma-to-urine distribution ratios?

  • Analysis :

  • Compare study designs: Single-dose vs. steady-state protocols alter renal excretion rates.
  • Control for urine pH (affects ionization and reabsorption) and glomerular filtration rate (GFR) variability.
    • Methodological Bias : Studies using immunoassays without MS confirmation may misquantify cross-reactive metabolites .

Methodological Resources

  • Structural Elucidation : Reference NMR and MS spectra from public repositories (e.g., HMDB, Metlin) .
  • Enzyme Kinetics : Use the WHO’s Guidelines for In Vitro Drug Interaction Studies to standardize HLM assays .
  • Data Reproducibility : Follow MISAME guidelines for metabolite identification and quantification .

Retrosynthesis Analysis

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Reactant of Route 1
Fulvestrant 3-|A-D-Glucuronide
Reactant of Route 2
Fulvestrant 3-|A-D-Glucuronide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.